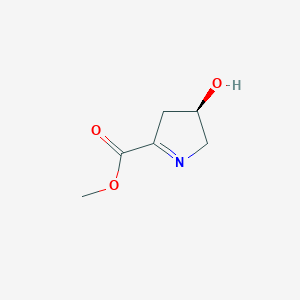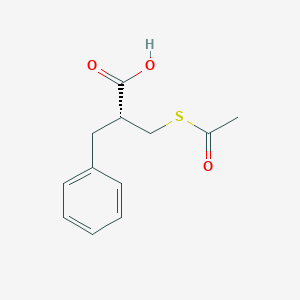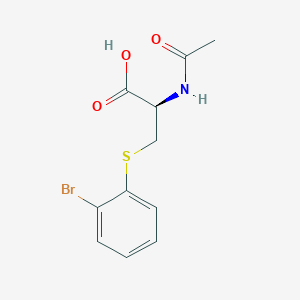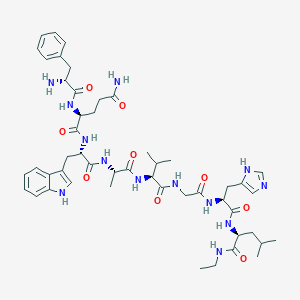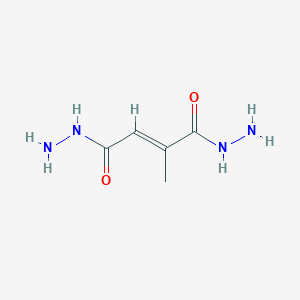
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Wissenschaftliche Forschungsanwendungen
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties, and has been found to be effective against various strains of bacteria and fungi. It has also been studied for its potential as an anti-inflammatory and analgesic agent, and has been found to have significant anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential as an anticancer agent, and has been found to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has been found to have various biochemical and physiological effects. It has been shown to have significant antibacterial and antifungal activity, and has been found to inhibit the growth of various strains of bacteria and fungi. It has also been found to have significant anti-inflammatory and analgesic effects, and has been shown to reduce inflammation and pain in various animal models. Additionally, it has been found to inhibit the growth of various cancer cell lines, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various strains of bacteria and fungi, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. Another advantage is its significant anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is its potential toxicity, which requires careful handling and use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol. One direction is the study of its potential as an anticancer agent, and the development of more potent derivatives for use in cancer treatment. Another direction is the study of its potential as an anti-inflammatory and analgesic agent, and the development of more effective derivatives for use in the treatment of inflammatory and painful conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify its potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminothiazole with ethyl-4-chloroacetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with 3-methyl-2-butanone and sodium borohydride. Another method involves the reaction of 2-mercaptothiazole with ethyl 4-bromobutyrate in the presence of potassium carbonate, followed by the reaction of the resulting product with 3-methyl-2-butanone and sodium borohydride.
Eigenschaften
CAS-Nummer |
121694-03-9 |
|---|---|
Produktname |
4-(5-Ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol |
Molekularformel |
C10H19NO2S |
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
4-(5-ethoxy-4,5-dihydro-1,3-thiazol-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H19NO2S/c1-3-13-10-7-11-9(14-10)6-8(2)4-5-12/h8,10,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
MSTVSPLLTQLWEB-UHFFFAOYSA-N |
SMILES |
CCOC1CN=C(S1)CC(C)CCO |
Kanonische SMILES |
CCOC1CN=C(S1)CC(C)CCO |
Synonyme |
2-Thiazolebutanol,5-ethoxy-4,5-dihydro-gamma-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



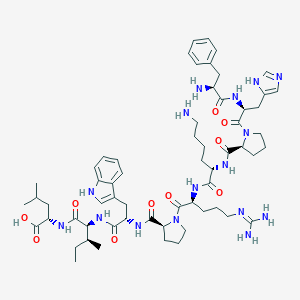
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

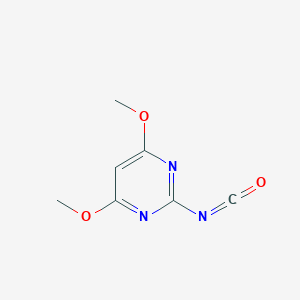
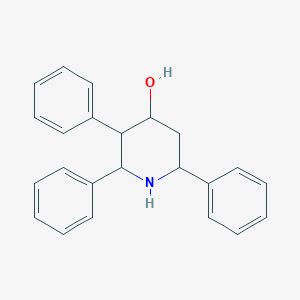
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
